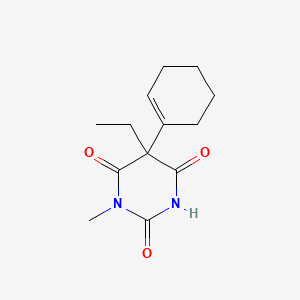![molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8](/img/structure/B1197165.png)
6-(chloromethyl)benzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(chloromethyl)benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H13Cl. It is a chlorinated form of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is of significant interest in environmental and health sciences due to its potential toxicological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)benzo[a]pyrene typically involves the chloromethylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group at the 6-position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
6-(chloromethyl)benzo[a]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Products include benzo(a)pyrene-6-carboxaldehyde and benzo(a)pyrene-6-carboxylic acid.
Reduction: The major product is 6-methylbenzo(a)pyrene.
Substitution: Products vary depending on the nucleophile used, such as 6-azidomethylbenzo(a)pyrene or 6-cyanomethylbenzo(a)pyrene.
Applications De Recherche Scientifique
6-(chloromethyl)benzo[a]pyrene is primarily used in scientific research to study the mechanisms of PAH-induced carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in cancer development and as a biomarker for PAH exposure.
Industry: Limited industrial applications, mainly used in research settings to understand environmental contamination and its effects.
Mécanisme D'action
The mechanism of action of 6-(chloromethyl)benzo[a]pyrene involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive epoxides and diol epoxides that interact with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Methylbenzo(a)pyrene: A reduced form of 6-(chloromethyl)benzo[a]pyrene.
6-Azidomethylbenzo(a)pyrene: A substitution product of this compound.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which influences its reactivity and biological interactions. This compound serves as a valuable tool in studying the specific effects of chlorinated PAHs compared to their non-chlorinated counterparts.
Propriétés
Numéro CAS |
49852-84-8 |
|---|---|
Formule moléculaire |
C21H13Cl |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
6-(chloromethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
Clé InChI |
FRHNMMRZSKOSOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
123358-53-2 |
Synonymes |
6-(chloromethyl)benzo(a)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


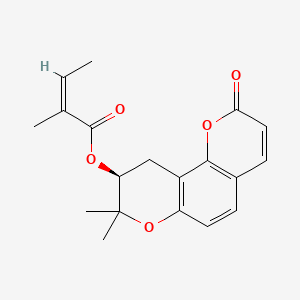
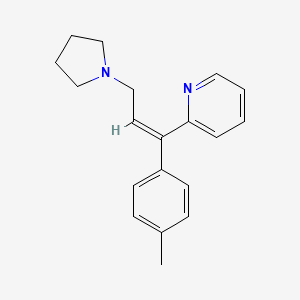

![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
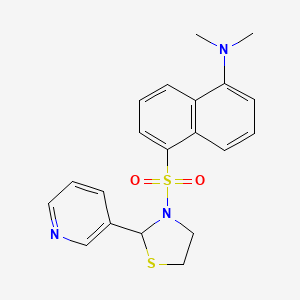
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
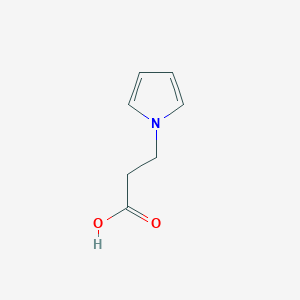
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)
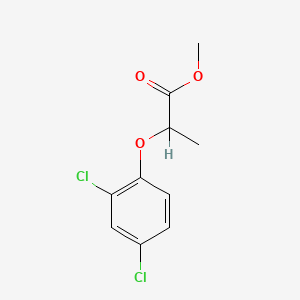
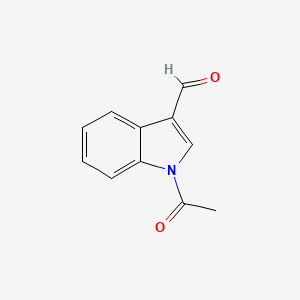
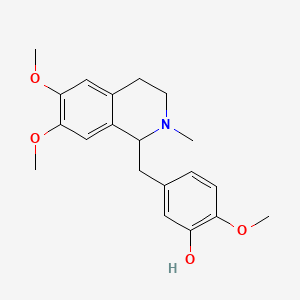
![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)
![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
